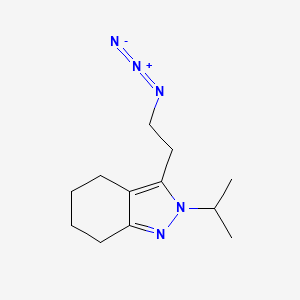
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole
Overview
Description
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole, also known as 2-azidoethyl-4,5,6,7-tetrahydro-2H-indazole (AETI), is a novel synthetic compound that has recently been used in a variety of scientific research applications. AETI is a heterocyclic compound containing both an azido group and an isopropyl group, which makes it an attractive compound for use in a variety of applications. AETI has been used in a variety of areas, including the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Therapeutic Applications of Indazole Derivatives
Anticancer and Anti-inflammatory Potential
Indazole derivatives have been identified as promising candidates for anticancer and anti-inflammatory therapies. Their pharmacological importance is highlighted by their incorporation into the structure of numerous compounds with potential therapeutic value. These derivatives exhibit promising anticancer and anti-inflammatory activities, alongside potential applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018). The versatility of the indazole scaffold allows for the development of new molecules with significant biological and therapeutic properties.
Broad Spectrum of Biological Activities
Indazoles and their derivatives, including various substituted forms, exhibit a broad range of biological activities. These activities include antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drug potentials (Ali, Dar, Pradhan, & Farooqui, 2013). The diversity of these activities makes indazole derivatives attractive for the exploration and development of new therapeutic agents.
Synthetic Routes and Chemical Modifications
The development of new synthetic routes for indazole derivatives is crucial for the exploration of their full therapeutic potential. Synthetic modifications allow for the creation of novel compounds with enhanced biological activities and therapeutic profiles. Research focuses on various synthetic routes and modifications, enabling the development of indazole derivatives with improved efficacy and potential therapeutic applications (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).
Mechanism of Action
Target of action
Compounds with similar structures, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been found to modulate σ-receptors, inhibit β-secretase-1 (bace-1), and cytochrome cyp8b1 .
Mode of action
Without specific information on this compound, it’s challenging to provide an accurate mode of action. Azide groups in other compounds have been known to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (cuaac), which could potentially modify the function of target molecules .
Biochemical pathways
Related compounds have shown antiviral activity, suggesting they might interact with viral replication or protein synthesis pathways .
Result of action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects. Related compounds have shown antiviral and antitumor activity .
Action environment
The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the azide group in the compound could participate in reactions under certain conditions .
Biochemical Analysis
Biochemical Properties
3-(2-azidoethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with azide-functionalized enzymes and proteins, facilitating the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These interactions are crucial for the synthesis of complex biomolecules and the modification of existing ones, enhancing their stability and functionality.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit telomerase activity in vitro, leading to telomere shortening in human cells . Additionally, it has been observed to affect the growth rates of certain cell lines, indicating its potential impact on cellular proliferation and senescence.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group in the compound facilitates its incorporation into nucleic acids and proteins via click chemistry, leading to the formation of stable triazole linkages . This mechanism allows for the precise modification of biomolecules, enabling targeted inhibition or activation of enzymes and altering gene expression patterns.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. The compound has been found to be stable in aqueous solutions but shows varying degrees of degradation in organic solvents . Long-term studies have indicated that its effects on cellular function can persist over extended periods, with some degradation products potentially influencing cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to have therapeutic effects, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through pathways involving azide reduction and triazole formation . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to localize in specific cellular compartments, influencing its accumulation and activity . This localization is crucial for its function, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These signals ensure that the compound is directed to specific compartments or organelles, where it can exert its biochemical effects . The precise localization is essential for the compound’s activity and function within the cell.
Properties
IUPAC Name |
3-(2-azidoethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-12(7-8-14-16-13)10-5-3-4-6-11(10)15-17/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMPOBHANCIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


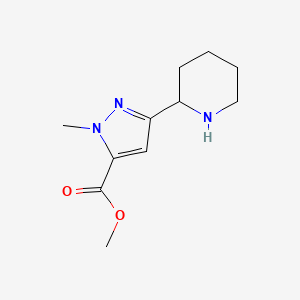

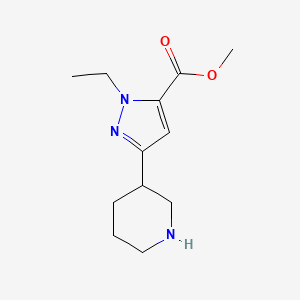
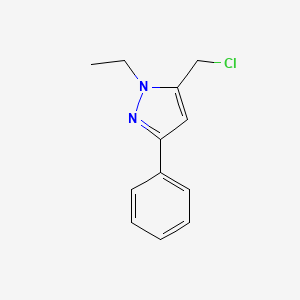
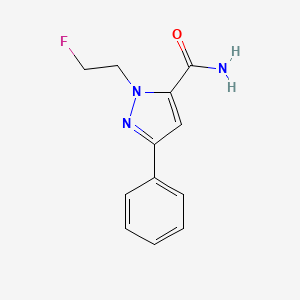
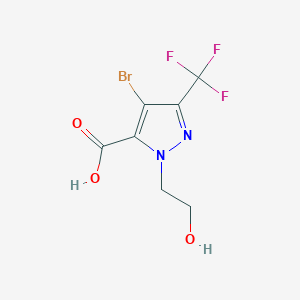

![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)
![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479657.png)
![Methyl 2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479658.png)
![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)
![methyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479661.png)
